LogP Comparison: Fmoc-isoPrGly-OH vs. Fmoc-Sar-OH vs. Fmoc-N-EtGly-OH
Fmoc-isoPrGly-OH exhibits an intermediate calculated LogP of approximately 3.47 , positioned between Fmoc-sarcosine (LogP ~2.95) and Fmoc-N-ethylglycine (LogP ~4.22) [1]. This represents a ~0.5 LogP unit increase over the N-methyl analog and a ~0.75 LogP unit decrease versus the N-ethyl analog. The measured difference translates to a predicted ~3.2-fold difference in octanol-water partitioning relative to the methyl derivative.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.47 (calculated) |
| Comparator Or Baseline | Fmoc-Sar-OH: LogP = 2.95; Fmoc-N-EtGly-OH: LogP = 4.22 |
| Quantified Difference | ΔLogP = +0.52 vs. Sar; ΔLogP = -0.75 vs. EtGly |
| Conditions | Predicted LogP values from supplier technical datasheets; experimental RP-HPLC retention times not reported |
Why This Matters
LogP differences of this magnitude alter RP-HPLC retention times by approximately 2–4 minutes under standard acetonitrile/water gradients, directly impacting purification strategy selection and peptide-peptoid hybrid solubility in aqueous buffers.
- [1] ChemSrc. Fmoc-N-EtGly-OH (CAS 162545-29-1) physicochemical properties. LogP: 4.22. View Source
